molecular formula C15H12N2O B14696642 2-Propanone, 3-diazo-1,1-diphenyl- CAS No. 32640-78-1

2-Propanone, 3-diazo-1,1-diphenyl-

Cat. No.: B14696642
CAS No.: 32640-78-1
M. Wt: 236.27 g/mol
InChI Key: BQGNYAJDSVQYDX-UHFFFAOYSA-N
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Description

2-Propanone, 3-diazo-1,1-diphenyl- is a chemical compound with the molecular formula C15H12N2O. It is also known as 3-diazo-1,1-diphenyl-2-propanone. This compound is characterized by the presence of a diazo group (-N2) attached to the carbonyl carbon of 1,1-diphenyl-2-propanone. The diazo group imparts unique reactivity to the compound, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 3-diazo-1,1-diphenyl- typically involves the diazotization of 1,1-diphenyl-2-propanone. One common method includes the reaction of 1,1-diphenyl-2-propanone with a diazotizing agent such as diazomethane or diazoacetic ester under controlled conditions. The reaction is usually carried out in an inert solvent like ether or dichloromethane at low temperatures to prevent decomposition of the diazo compound.

Industrial Production Methods

Industrial production of 2-Propanone, 3-diazo-1,1-diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential hazards associated with diazo compounds.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 3-diazo-1,1-diphenyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazo group can be replaced by nucleophiles such as halides, amines, and alcohols.

    Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form five-membered rings.

    Decomposition Reactions: Under certain conditions, the diazo group can decompose to form nitrogen gas and a carbene intermediate.

Common Reagents and Conditions

    Nucleophiles: Halides, amines, alcohols

    Solvents: Ether, dichloromethane

    Catalysts: Transition metal catalysts for cycloaddition reactions

Major Products Formed

    Substitution Products: Halogenated, aminated, or alkoxylated derivatives of 1,1-diphenyl-

Properties

CAS No.

32640-78-1

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

3-diazo-1,1-diphenylpropan-2-one

InChI

InChI=1S/C15H12N2O/c16-17-11-14(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H

InChI Key

BQGNYAJDSVQYDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C=[N+]=[N-]

Origin of Product

United States

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